molecular formula C23H18N2O3 B2859684 3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887885-03-2

3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2859684
CAS No.: 887885-03-2
M. Wt: 370.408
InChI Key: MEWFGXDWYFBOIC-UHFFFAOYSA-N
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Description

3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to its benzofuran core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

IUPAC Name

3-[(3-methylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-8-7-9-16(14-15)22(26)25-20-18-12-5-6-13-19(18)28-21(20)23(27)24-17-10-3-2-4-11-17/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWFGXDWYFBOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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